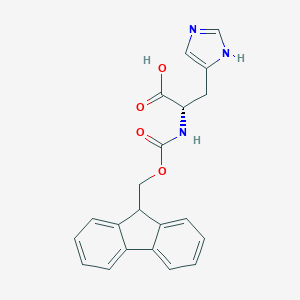

FMOC-L-Histidine

Descripción general

Descripción

FMOC-L-Histidine is an essential amino acid that plays an important role in mitochondrial glutamine transport and has potential of abolishing oxidative stress caused by brain edema . It promotes zinc uptake in human erythrocytes and also has potential as an antioxidant therapy for acute mammary inflammation in cattle . It is an amino acid-containing building block .

Synthesis Analysis

Histidine can modulate the assembly behavior of Fmoc diphenylalanine peptide (Fmoc–F–F) and induce enzyme-like catalysis .

Molecular Structure Analysis

The FMOC-L-Histidine molecule contains a total of 50 bond(s) There are 31 non-H bond(s), 19 multiple bond(s), 7 rotatable bond(s), 2 double bond(s), 17 aromatic bond(s), 2 five-membered ring(s), 2 six-membered ring(s), 2 nine-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic), 1 hydroxyl group(s) and 1 .

Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Physical And Chemical Properties Analysis

The Fmoc group is highly fluorescent, certain UV-inactive compounds may be reacted to give the Fmoc derivatives, suitable for analysis by reversed phase HPLC . The Fmoc derivatives yield several amino acid specific fragment ions which opened the possibility to select amino acid specific MRM transitions .

Aplicaciones Científicas De Investigación

1. Modulation of Amyloid-like Assembly of Peptide Nanomaterials

- Summary of Application: Histidine can modulate the assembly behavior of Fmoc diphenylalanine peptide (Fmoc–F–F) and induce enzyme-like catalysis . This is significant because amyloid-like assembly is not only associated with pathological events, but also leads to the development of novel nanomaterials with unique properties .

- Methods of Application: The presence of histidine rearranges the structure of Fmoc–F–F to assemble nano filaments . This results in the formation of an active site to mimic peroxidase-like activity that catalyzes ROS generation .

- Results or Outcomes: The assembled filaments are able to induce cellular ROS elevation and damage neuron cells, providing an insight into the pathological relationship between aggregation and Alzheimer’s disease .

2. Solid Phase Peptide Synthesis (SPPS)

- Summary of Application: Fmoc-His (Trt)-OH can be used as a building block in solid-phase peptide synthesis (SPPS) . SPPS is a method for the production of peptides, which are biomolecules that may have several biological activities .

- Methods of Application: In SPPS, the peptide chain is assembled by successively adding amino acids to a growing chain, which is attached to insoluble polymeric support . The Fmoc group is removed under basic conditions, allowing the next amino acid to be added .

- Results or Outcomes: Synthetic peptides have been used for different studies such as cell signaling, development of epitope-specific antibodies, in cell-biology, biomarkers for diseases etc .

3. Supramolecular Nanostructures

- Summary of Application: Supramolecular nanostructures, often in the form of hydrogels, are held together via non-covalent interactions and have various potential applications in biomedicine, nanotechnology, food science, cosmetics, and more recently advanced electronic devices .

- Methods of Application: Peptide amphiphiles (PAs) self-assemble into nanofibers, as a result of aromatic interactions and hydrogen bonding .

- Results or Outcomes: The specific outcomes of this application were not detailed in the source .

4. Sol–Gel of Transition Metal Coordinated Poly Ethyleneimine

- Summary of Application: The study investigates the effect of chemical modification of branched poly ethyleneimine (PEI) on chelation of transition metal ions (Me 2+) including Zn 2+, Cu 2+ or Ni 2+ and sol–gel conversion thereof .

- Methods of Application: Imidazole moieties were introduced into the polymer backbone by carbodiimide chemistry at different molar ratios of fmoc-protected L-histidine . The synthesis was characterized by 1 H-NMR spectroscopy and size exclusion chromatography .

- Results or Outcomes: Cellular experiment showed that L-histidine substitution enhanced cyto-compatibility of PEI, moreover cytotoxicity decreased significantly upon coordination of Zn 2+ with the polymers . Conclusively, the coordination complexes of Zn 2+ and L-histidine substituted PEI could serve as a nano system for biomedical applications .

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c25-20(26)19(9-13-10-22-12-23-13)24-21(27)28-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10,12,18-19H,9,11H2,(H,22,23)(H,24,27)(H,25,26)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRPVCUJLVXZPW-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CN4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CN=CN4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427070 | |

| Record name | FMOC-L-Histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

FMOC-L-Histidine | |

CAS RN |

116611-64-4 | |

| Record name | FMOC-L-Histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-4-yl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

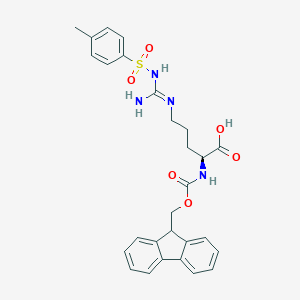

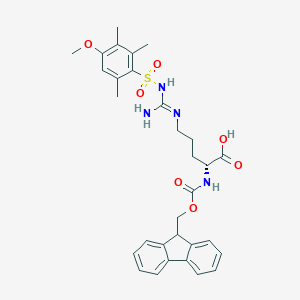

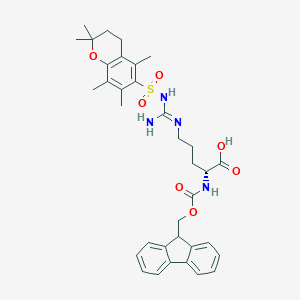

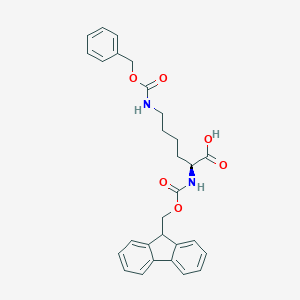

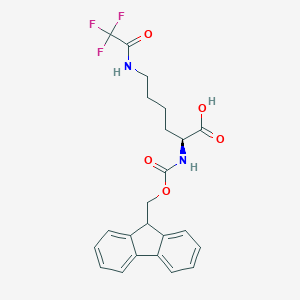

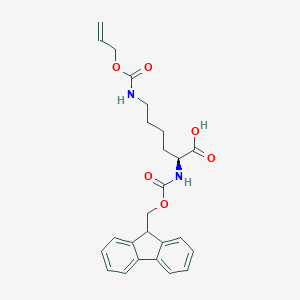

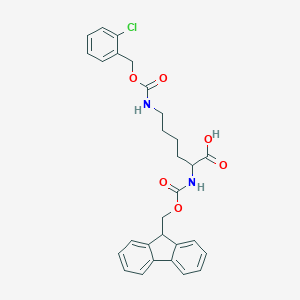

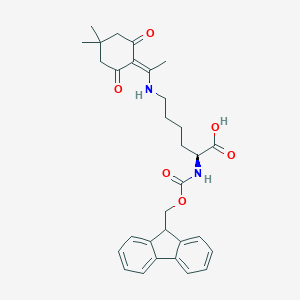

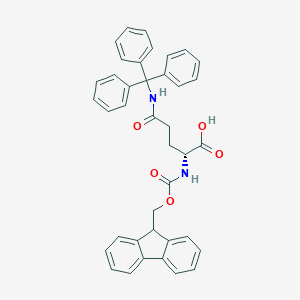

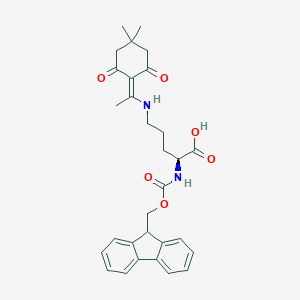

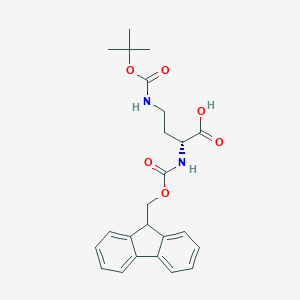

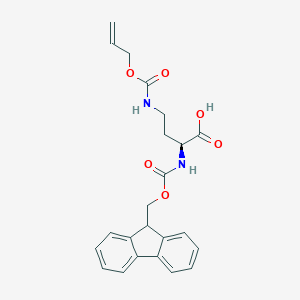

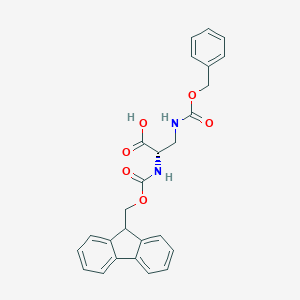

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.